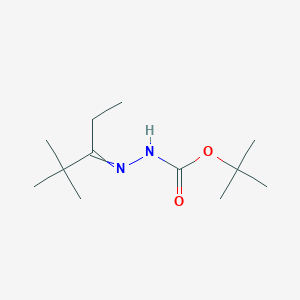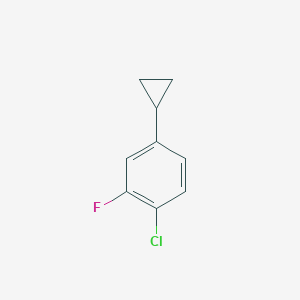
Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) is a complex organic compound that features prominently in various scientific and industrial applications. This compound is characterized by its unique structure, which includes ethane-1,2-diamine and two (2R,3R)-2,3-dihydroxysuccinate groups. The presence of these groups imparts specific chemical properties that make it valuable in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) typically involves the reaction of ethane-1,2-diamine with (2R,3R)-2,3-dihydroxysuccinic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) is scaled up using large reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then purified through various techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) typically require specific reagents and conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to enhance the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) finds applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) can be compared with other similar compounds, such as:
Ethane-1,2-diamine bis((2S,3S)-2,3-dihydroxysuccinate): This compound has a similar structure but different stereochemistry, leading to distinct chemical properties and applications.
Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxyglutarate): Another related compound with a different carboxylic acid group, which affects its reactivity and uses.
The uniqueness of ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate) lies in its specific stereochemistry and the presence of the (2R,3R)-2,3-dihydroxysuccinate groups, which confer particular chemical and biological properties.
Propriétés
Formule moléculaire |
C10H20N2O12 |
|---|---|
Poids moléculaire |
360.27 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;ethane-1,2-diamine |
InChI |
InChI=1S/2C4H6O6.C2H8N2/c2*5-1(3(7)8)2(6)4(9)10;3-1-2-4/h2*1-2,5-6H,(H,7,8)(H,9,10);1-4H2 |
Clé InChI |
RWISDUHFHDEVCZ-UHFFFAOYSA-N |
SMILES canonique |
C(CN)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)

![3-(2-Aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13645552.png)

![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B13645561.png)




